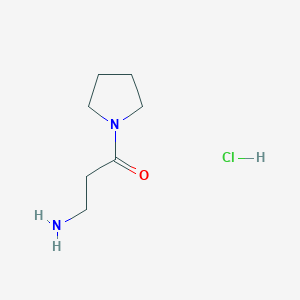

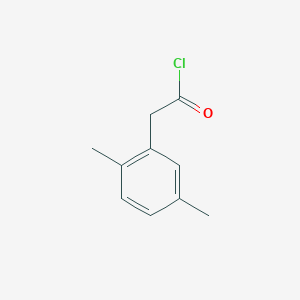

2,5-Dimethylphenylacetyl chloride

説明

Synthesis Analysis

The synthesis of compounds related to 2,5-Dimethylphenylacetyl chloride involves interactions between different chemical entities. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . This suggests that the synthesis of related compounds often involves sulfonamide precursors and chlorosulfonic acid, which could be relevant for the synthesis of 2,5-Dimethylphenylacetyl chloride.

Molecular Structure Analysis

The molecular structure of compounds with dimethylphenyl groups has been characterized using X-ray single-crystal diffraction. For example, the crystal structure of 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one was determined, revealing two independent molecules in the unit cell with different conformations of the cyclohexenone rings . This indicates that the molecular structure of 2,5-Dimethylphenylacetyl chloride could also be complex and may exhibit conformational diversity.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2,5-Dimethylphenylacetyl chloride. However, the synthesis and structural characterization of related compounds suggest that they can participate in various chemical reactions, particularly those involving substitutions and the formation of hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2,5-Dimethylphenylacetyl chloride can be inferred from the studies. For instance, the vibrational spectra and nonlinear optical properties of 2,5-dimethylanilinium chloride monohydrate were investigated using density functional theory (DFT), revealing high nonlinear optical (NLO) activity and stability due to hyperconjugative interactions and charge delocalization . This suggests that 2,5-Dimethylphenylacetyl chloride may also exhibit interesting optical properties and stability characteristics.

科学的研究の応用

Ionophore in Potentiometric Sensors

Dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate (DDB) has been utilized as an ionophore in polyvinyl chloride (PVC) matrix membrane sensors for barium ions. This sensor shows a linear response over a specific concentration range and is highly selective towards Ba²⁺ ions, stable over a wide pH range, and has a lifetime of about 2 months. This application is crucial in determining Ba²⁺ contents in various samples, including rocks (Hassan, Saleh, Abdel Gaber, & Abdel Kream, 2003).

Photorelease Studies

Photorelease of HCl from 2,5-dimethylphenacyl chloride has been studied using nanosecond laser flash photolysis. This research is significant for understanding the photophysical properties of this compound, specifically in the context of photoenolization and product formation through heterolytic elimination of chloride ion (Pelliccioli, Klán, Zabadal, & Wirz, 2001).

Corrosion Inhibition

Poly(2,5-dimethylaniline) coatings on low carbon steel substrates have been synthesized for corrosion protection in chloride environments. The electrochemical polymerization of 2,5-dimethylaniline indicates significant corrosion resistance, making it an effective material for protecting steel against corrosion (Shinde, Sainkar, Gangal, & Patil, 2006).

Reactivity Studies for Allergic Contact Dermatitis

2,5-Dimethyl- p-benzoquinonediimine, derived from 2,5-dimethylphenylacetyl chloride, has been used to study its reactivity towards lysine. This research is essential for understanding the mechanism of allergic contact dermatitis induced by certain chemicals. The findings shed light on N-formylation and hapten-protein binding studies relevant to allergic reactions (Eilstein, Giménez-Arnau, Duché, Rousset, & Lepoittevin, 2007).

Polymerization and Ligand Studies

The compound has been used in the synthesis of pyrrole-based NNN-pincer ligands and their application in creating mononuclear and binuclear palladium and lithium complexes. These complexes have potential applications in catalysis and material science (Ghorai, Kumar, & Mani, 2012).

Safety And Hazards

2,5-Dimethylphenylacetyl chloride is classified as a dangerous substance. It has the GHS05 pictogram, and the signal word for it is "Danger" . The hazard statements associated with this compound are H290 and H314 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

特性

IUPAC Name |

2-(2,5-dimethylphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRANTBLOIKHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626477 | |

| Record name | (2,5-Dimethylphenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylphenylacetyl chloride | |

CAS RN |

55312-97-5 | |

| Record name | 2,5-Dimethylbenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55312-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)

![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)